Product packaging for Oplopanon(Cat. No.:CAS No. 1911-78-0)

Oplopanon

Cat. No.: B156011
CAS No.: 1911-78-0
M. Wt: 238.37 g/mol
InChI Key: WLXJHVQYKOJBBN-NJVJYBDUSA-N
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Description

Mass Spectrometry (MS) for Structural Confirmation (e.g., HR-ESIMS)

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is a powerful tool for confirming the molecular formula and providing structural fragments of organic compounds like oplopanone. HR-ESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its ions. researchgate.netnih.gov

Research on new oplopanone sesquiterpenoids has utilized HR-ESIMS to support structural elucidations derived from Nuclear Magnetic Resonance (NMR) data. For instance, a new oplopanone sesquiterpenoid isolated from Porella perrottetiana showed a molecular formula of C₁₆H₂₈O₃ based on HR-ESIMS data, with a pseudomolecular ion peak at m/z 269.2111 [M + H]⁺ (calculated for C₁₆H₂₉O₂: 269.2117). researchgate.net Another study on sesquiterpenoids from Homalomena occulta reported the molecular formula of oplopanone as C₁₅H₂₆O₂, confirmed by a pseudomolecular ion peak at m/z 256.2272 [M + NH₄]⁺ in the positive HRESIMS spectrum (calculated 256.2271). nih.gov These precise mass measurements are vital for confirming the proposed structures.

Quantum Chemical Calculations in Stereochemical Assignments

Quantum chemical calculations play a significant role in determining the stereochemistry, including the absolute configuration, of complex molecules like oplopanone, especially when spectroscopic data alone are insufficient. researchgate.netnih.govresearchgate.netnih.gov

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for simulating Electronic Circular Dichroism (ECD) spectra. nih.govtechnologynetworks.com By comparing the experimentally obtained ECD spectrum of a chiral molecule with the theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. researchgate.netnih.govresearchgate.netnih.govtechnologynetworks.com

Studies on oplopanone derivatives have successfully employed TDDFT calculations for ECD spectra simulation to establish their absolute configurations. researchgate.netnih.gov This approach is particularly valuable for molecules with complex skeletons where traditional methods might be challenging. The accuracy of TDDFT calculations for ECD depends on factors such as the chosen functional, basis set, and proper consideration of molecular conformations. nih.gov

Beyond ECD simulations, various computational approaches are used to assess and understand the chirality of molecules. These methods can involve conformational analysis using force fields or DFT calculations to identify stable conformers, which is a necessary precursor for accurate ECD calculations. researchgate.netnih.gov Computational studies can also help in understanding the factors that govern chiral recognition and enantioselectivity. researchgate.netnih.govmdpi.comrsc.org The determination of absolute stereochemistry is a critical aspect in the study of natural products with chiral centers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B156011 Oplopanon CAS No. 1911-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXJHVQYKOJBBN-NJVJYBDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172633
Record name Oplopanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911-78-0
Record name (-)-Oplopanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1911-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oplopanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oplopanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Diversity of Oplopanone Derivatives E.g., Oplopanone Type Sesquiterpenoids

Oplopanone is part of a larger family of oplopanone-type sesquiterpenoids, which exhibit structural diversity. These compounds often share the core oplopanane skeleton but differ in the presence and position of functional groups such as hydroxyls, ketones, and ester linkages. researchgate.netnih.govtandfonline.comnih.govnih.govtandfonline.comchemfaces.com

Oplopanone-type sesquiterpenoids have been isolated from various plant sources, highlighting their natural occurrence and structural variations. Examples include oplopanone itself, isolated from sources like Homalomena occulta and Magnolia fargesii. tandfonline.comchemfaces.com New oplopanone derivatives, such as 8-β-p-coumaroyl-oplopanone, have been discovered, showcasing modifications to the basic oplopanone structure, such as esterification with a p-coumaroyl group. tandfonline.comnih.gov Another example is (+)-oplopanone C, a new oplopanone sesquiterpenoid isolated from the liverwort Porella perrottetiana. researchgate.netnih.govtandfonline.com

The structural diversity within oplopanone-type sesquiterpenoids contributes to the broad spectrum of biological activities observed in this class of natural products. nih.gov Research continues to uncover new derivatives and explore the relationship between their structures and properties.

Biosynthetic Pathways of Oplopanone

Mevalonate (B85504) Pathway Precursors and Intermediates

The mevalonate pathway is a crucial metabolic route that produces the fundamental building blocks for terpene synthesis. ontosight.ai

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

The activated isoprene (B109036) units that serve as the precursors for terpenoid biosynthesis are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govsemanticscholar.orgresearchgate.netwikipedia.orgwikipedia.org These five-carbon units are synthesized through the mevalonate pathway, which starts with acetyl-CoA. ontosight.aiwikipedia.org The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org

Table 1: Key Isoprenoid Precursors in Terpene Biosynthesis

Compound NameMolecular FormulaPubChem CIDRole in Biosynthesis
Isopentenyl Diphosphate (IPP)C₅H₁₂O₇P₂1195Activated 5-carbon isoprene unit
Dimethylallyl Diphosphate (DMAPP)C₅H₁₂O₇P₂647Activated 5-carbon isoprene unit
Farnesyl Diphosphate (FPP)C₁₅H₂₈O₇P₂445713Precursor to sesquiterpenes (C15)

Enzymatic Transformations in Oplopanone Biosynthesis

The biosynthesis of sesquiterpenes, including oplopanone, involves the enzymatic condensation of IPP and DMAPP units. unito.itunipi.it Specifically, the head-to-tail condensation of two molecules of IPP and one molecule of DMAPP yields the 15-carbon precursor, farnesyl diphosphate (FPP). researchgate.netwikipedia.org FPP is the direct precursor to all sesquiterpenes. wikipedia.org Subsequent enzymatic cyclization and modification of FPP lead to the diverse array of sesquiterpene structures.

Proposed Biosynthetic Routes to the Oplopane Skeleton

The bicyclic ring system characteristic of the oplopane skeleton is formed through the cyclization of farnesyl diphosphate. While the precise enzymatic steps leading to oplopanone are not fully elucidated, a proposed pathway suggests the involvement of an α-cadinol intermediate. beilstein-journals.orgnih.gov This intermediate is thought to undergo a ring contraction reaction to form the bicyclic structure of oplopanone. beilstein-journals.orgnih.gov The cadinane (B1243036) family of sesquiterpenes, which includes α-cadinol, is known to originate from germacrene D. beilstein-journals.orgnih.gov

Genetic and Enzymatic Studies of Oplopanone Biosynthesis

Research into the genetic and enzymatic aspects of oplopanone biosynthesis is ongoing. Studies on terpene biosynthesis in various organisms, including bacteria and plants, have identified terpene cyclase enzymes responsible for the cyclization of prenyl diphosphates like FPP into various terpene scaffolds. beilstein-journals.orgnih.gov While specific genes and enzymes directly responsible for the complete pathway to oplopanone have not been definitively identified, investigations into related sesquiterpene biosynthesis pathways provide insights into the potential enzymatic transformations involved. For instance, studies on the biosynthesis of other sesquiterpenes have characterized enzymes that catalyze cyclization and subsequent modifications. nih.govresearchgate.net The identification of candidate terpene cyclase genes in organisms producing related compounds, such as the predatory bacterium Herpetosiphon aurantiacus, highlights the potential for discovering the enzymes involved in oplopane skeleton formation through genetic and enzymatic studies. beilstein-journals.orgnih.gov

Natural Occurrence and Isolation of Oplopanone

Botanical Sources and Distribution

Oplopanone has been isolated from various plant species, with a notable presence in the Oplopanax genus and several other diverse plant families.

Oplopanax japonicus as a Primary Source

Oplopanax japonicus, commonly known as "haribuki," is a significant source from which oplopanone was originally isolated. medchemexpress.comthegoodscentscompany.combeilstein-journals.orgrsc.org Early research in the 1960s identified oplopanone as a new sesquiterpene from the whole plant of Oplopanax japonicus. rsc.org

Presence in Other Oplopanax Species (O. elatus, O. horridus)

Oplopanone is also present in other species within the Oplopanax genus. It has been found in Oplopanax elatus. biosynth.com Oplopanax horridus, also known as Devil's club, a plant found in the Northern Pacific coast of North America, has also been reported to contain oplopanone. nih.govherbco.combotanical-specialties.com Studies comparing Oplopanax species indicate that while O. horridus and O. elatus contain different major bioactive compounds compared to Panax species, oplopanone is among the sesquiterpenes isolated from O. japonicus. nih.gov Although one study on the essential oil of Oplopanax horridus did not detect oplopanone, another publication reported its presence in root bark extracts after silica (B1680970) gel chromatography. botanical-specialties.com

Isolation from Diverse Plant Genera

Beyond the Oplopanax genus, oplopanone has been isolated from a range of other plant species, demonstrating a wider distribution in nature. These include:

Artemisia sieberi: Oplopanone has been found in the aerial parts of Artemisia sieberi. chemfaces.commiddlebury.eduppjonline.orgscielo.br

Reneilmia cincinnata: This compound has been isolated from the fruits of Reneilmia cincinnata. chemfaces.comnih.govresearchgate.netresearchgate.net

Magnolia fargesii: Oplopanone has been obtained from the flower buds of Magnolia fargesii. chemfaces.comkribb.re.krresearchgate.netnih.govresearchgate.netbiocrick.com

Homalomena sagittifolia: Oplopanone is present in the rhizomes of Homalomena sagittifolia. chemfaces.combiocrick.comjmbfs.orgtandfonline.comumma.ac.kenih.gov

Serphidium stenocephalum: While not explicitly detailed in the search results regarding oplopanone isolation, Artemisia species, including Serphidium (which is sometimes classified within Artemisia), are known to contain sesquiterpenes. Further specific research would be needed to confirm oplopanone's presence in Serphidium stenocephalum.

Robinsonecio gerberifolius: Information regarding the isolation of oplopanone from Robinsonecio gerberifolius was not found in the provided search results.

Porella perrottetiana: A new oplopanone sesquiterpenoid, (+)-oplopanone C, has been isolated from the liverwort Porella perrottetiana. sciprofiles.comnih.govtandfonline.comresearchgate.net

Juniperus phoenicea: Oplopanone has been isolated from Juniperus lucayana, a species related to Juniperus phoenicea.

The presence of oplopanone in such varied plant sources suggests its potential ecological roles and warrants further investigation into its biosynthesis across different plant families.

Table 1: Botanical Sources of Oplopanone

Plant SpeciesPart UsedReference
Oplopanax japonicusWhole plant rsc.org
Oplopanax elatusPlant biosynth.com
Oplopanax horridusRoot bark/Extract botanical-specialties.com
Artemisia sieberiAerial parts middlebury.edu
Reneilmia cincinnataFruits chemfaces.comnih.gov
Magnolia fargesiiFlower buds chemfaces.comnih.gov
Homalomena sagittifoliaRhizomes chemfaces.comtandfonline.com
Porella perrottetianaLiverwort nih.gov
Juniperus lucayanaAerial parts

Extraction and Purification Methodologies

The isolation of oplopanone from its natural sources typically involves extraction followed by various purification techniques.

Solvent-Based Extraction Techniques

Solvent extraction is a common initial step to obtain crude extracts containing oplopanone from plant material. The choice of solvent depends on the plant matrix and the polarity of oplopanone. For instance, oplopanone has been extracted using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. chemfaces.com Hexane extract of Juniperus lucayana has also yielded oplopanone. Methanol extracts have also been used in phytochemical studies of plants containing oplopanone. botanical-specialties.comresearchgate.net

Chromatographic Separation Strategies for Isolation

Following extraction, chromatographic methods are crucial for separating and purifying oplopanone from other co-occurring compounds in the complex plant extracts.

Studies on Magnolia fargesii utilized chromatographic separation methods to obtain oplopanone. chemfaces.comnih.gov Silica gel chromatography has been employed in the isolation of oplopanone from Oplopanax horridus root bark extracts. botanical-specialties.com High-performance liquid chromatography (HPLC) has also been used in the fractionation process to isolate oplopanone from extracts like that of Juniperus lucayana. These chromatographic techniques, often used in combination, allow for the isolation of oplopanone based on its differential interactions with a stationary phase and a mobile phase.

Table 2: Examples of Extraction and Purification Methods for Oplopanone

Plant SpeciesExtraction Solvent(s)Purification Method(s)Reference
Artemisia sieberiChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneNot explicitly detailed, likely chromatography chemfaces.com
Magnolia fargesiiMethanol (extract source)Chromatographic separation methods chemfaces.comnih.gov
Oplopanax horridusMethanol (extract source)Silica gel chromatography botanical-specialties.com
Homalomena sagittifoliaMethanol (extract source)Not explicitly detailed, likely chromatography jmbfs.org
Juniperus lucayanaHexaneSilica gel open column chromatography, HPLC
Porella perrottetianan-hexaneNot explicitly detailed, likely chromatography (implied) sciprofiles.comnih.gov

Total Synthesis and Synthetic Approaches to Oplopanone and Analogues

Historical Context of Oplopanone Total Synthesis

The total synthesis of complex natural products like oplopanone has been a driving force in the development of new synthetic methodologies. Early efforts in total synthesis often focused on demonstrating the feasibility of constructing intricate molecular architectures from simpler precursors. The synthesis of oplopanone, with its bicyclic structure and five asymmetric centers, including a trans-6/5 ring fusion, offered an interesting synthetic challenge acs.org. The successful total synthesis of dl-oplopanone (B1205957) was reported as early as 1973 acs.org. Subsequent research has aimed at developing more efficient, stereoselective, and potentially biomimetic routes to oplopanone and its related compounds acs.orgconnectedpapers.com.

Strategies for the Construction of the Oplopanone Carbon Skeleton

Constructing the bicyclic carbon skeleton of oplopanone, which includes an octahydroindenyl framework, is a central challenge in its synthesis ontosight.ai. Various strategies have been employed, often involving the formation of key carbon-carbon bonds to assemble the fused ring system rsc.orglibretexts.orgpharmacy180.com.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for the efficient construction of oplopanone due to its multiple stereocenters. Methodologies that control the relative and absolute configuration of these centers are essential to obtain the desired isomer. Approaches have included the use of stereoselective reactions to build the bicyclic core with the correct trans-6/5 ring fusion and the desired orientation of substituents, such as the isopropyl and hydroxyl groups acs.orgacs.org. For instance, stereoselective addition reactions and intramolecular alkylation have been utilized in the synthesis of oplopanone and its epimers capes.gov.bracs.org.

Biomimetic Synthetic Pathways

Biomimetic synthesis aims to replicate proposed natural biosynthetic pathways in the laboratory. For sesquiterpenes like oplopanone, which are derived from isoprene (B109036) units via the mevalonate (B85504) pathway, biomimetic approaches often involve the cyclization of farnesyl pyrophosphate or related acyclic precursors ontosight.ai. Studies have explored biomimetic reactions, such as the acid-promoted transannular cyclization of germacrene derivatives, to construct the oplopanone skeleton, mimicking potential enzymatic processes in nature lookchem.comcapes.gov.bracs.orgresearchgate.net.

Synthesis of Racemic Oplopanone (dl-oplopanone)

The synthesis of racemic oplopanone, a mixture of enantiomers, represents an important step in understanding the construction of the oplopanone skeleton without the added complexity of enantioselective control. Early total syntheses often yielded the racemic mixture acs.orgcolab.ws. One reported simple stereoselective synthesis of (±)-oplopanone involved a sequence starting from 2-alkoxybenzoic acid derivatives acs.org. This approach utilized a two-step preparation of polysubstituted cyclohexanones, which were then converted to (±)-oplopanone over several subsequent steps acs.orgresearchgate.net.

Synthetic Routes to Oplopanone Derivatives and Analogues (e.g., anhydrooplopanone, 8-epi-oplopanone)

Synthetic efforts have also focused on accessing oplopanone derivatives and analogues, which can have different biological activities or serve as intermediates in further transformations. Anhydrooplopanone and 8-epi-oplopanone are examples of such analogues that have been targets of total synthesis capes.gov.bracs.orgresearchgate.net.

Synthetic routes to these analogues often build upon strategies developed for oplopanone itself, with modifications to control specific aspects of the structure, such as the presence or position of a double bond (in anhydrooplopanone) or the stereochemistry at a particular carbon center (in 8-epi-oplopanone) capes.gov.bracs.org. For instance, a (Z)-ethylidenecyclopentane annulation method has been reported for the total syntheses of (±)-anhydrooplopanone, (±)-oplopanone, and (±)-8-epi-oplopanone, highlighting the ability to access different isomers and derivatives through controlled cyclization reactions capes.gov.bracs.org.

Data Table: Selected Synthetic Approaches to Oplopanone and Analogues

Compound TargetKey Strategy / MethodologyOutcome (Racemic/Enantioselective)Reference
(±)-OplopanoneStereoselective synthesis from 2-alkoxybenzoic acidsRacemic acs.orgresearchgate.net
(±)-Oplopanone, (±)-Anhydrooplopanone, (±)-8-epi-oplopanone(Z)-Ethylidenecyclopentane annulation methodRacemic capes.gov.bracs.org
(±)-OplopanoneBiomimetic cyclization of germacrene-DRacemic lookchem.com
dl-OplopanoneVarious multi-step routesRacemic acs.orgcolab.ws

Detailed Research Findings:

Research into oplopanone synthesis has provided detailed insights into the chemical transformations required to construct its complex framework. For example, the stereoselective synthesis of (±)-oplopanone reported by Taber and Korsmeyer involved an eight-step conversion of a polysubstituted cyclohexanone (B45756) intermediate acs.org. The specific reagents and conditions employed at each step were optimized to achieve the desired carbon skeleton and relative stereochemistry acs.org. Similarly, studies on biomimetic pathways have investigated the cyclization behavior of germacrene derivatives under various acidic conditions to understand how the bicyclic oplopanone structure might form in nature and how this process can be replicated synthetically lookchem.comcapes.gov.br. The development of annulation methods, such as the (Z)-ethylidenecyclopentane annulation, provides a convergent strategy for constructing the fused ring system and allows for the controlled synthesis of different oplopanone isomers and analogues capes.gov.bracs.org. These studies often involve detailed spectroscopic analysis (e.g., NMR, MS) to confirm the structure and stereochemistry of synthetic intermediates and final products acs.org.

Investigation of Biological Activities and Mechanisms of Oplopanone

Anti-infective Modulations

Oplopanone and extracts containing it have demonstrated activity against various infectious agents, including bacteria, fungi, and parasites. ontosight.aitargetmol.com

Antimicrobial Effects (Bacteria and Fungi)

Studies have explored the inhibitory effects of Oplopanone and natural sources containing it on the growth of certain bacterial and fungal strains. ontosight.ai

Inhibition of Specific Bacterial Strains (e.g., Pseudomonas stutzeri, Micrococcus luteus, Staphylococcus aureus)

While Oplopanone has been isolated alongside compounds that inhibit Pseudomonas stutzeri, such as 1α,4β,7β-eudesmanetriol and 1β,4β,7β-eudesmanetriol, these related compounds showed inhibition of P. stutzeri growth with a Minimum Inhibitory Concentration (MIC) value of 117 µM in one study. tandfonline.comchemfaces.comresearchgate.netumma.ac.kenih.gov Research on essential oils containing Oplopanone has indicated activity against Micrococcus luteus and Staphylococcus aureus. Essential oil from Chaerophyllum aureum containing Oplopanone showed high antimicrobial activity against M. luteus and S. aureus. researchgate.net Essential oil from Iryanthera ulei fruits, which contains Oplopanone, was found to inhibit the growth of S. aureus. scispace.com Another study on Citrus medica essential oil, also containing Oplopanone, reported activity against Staphylococcus aureus. mdpi.com

Antifungal Properties (e.g., against Candida albicans, C. parapsilosis)

Essential oils containing Oplopanone have shown antifungal activity against Candida species. Essential oil from Bauhinia rufa flowers, which includes Oplopanone in its chemical profile, demonstrated satisfactory antifungal activity against Candida genus isolates. researchgate.netencyclopedia.pub Essential oil from Chaerophyllum aureum was tested against Candida albicans and showed antimicrobial activity. researchgate.net Essential oils from Thuja occidentalis containing Oplopanone also displayed potent inhibitory activity against Candida albicans. d-nb.info While some studies mention activity of other compounds against C. albicans and C. parapsilosis, direct MIC data specifically for Oplopanone against these fungi is not consistently available in the provided snippets. nih.gov

Anti-plasmodial Activity (e.g., against Plasmodium falciparum)

Oplopanone has demonstrated noteworthy anti-plasmodial activity. targetmol.comchemfaces.com It was isolated from the fruits of Reneilmia cincinnata along with other sesquiterpenoids, and these compounds exhibited anti-plasmodial activity against Plasmodium falciparum strains. chemfaces.comnih.gov

Modulatory Effects on Cellular Processes

Beyond anti-infective properties, Oplopanone is being investigated for its effects on various cellular processes. biosynth.com

Anti-neuroinflammatory Properties

Oplopanone is considered a potential modulator of inflammation. biosynth.com While direct studies specifically detailing Oplopanone's anti-neuroinflammatory mechanisms are limited in the provided information, the traditional uses of plants from which it is isolated, such as Homalomena sagittifolia, for central nervous system disorders suggest a potential link to neuroactive properties. chemfaces.comresearchgate.netumma.ac.kenih.gov Oplopanone's proposed role in modulating cell signaling pathways and oxidative stress could underlie potential anti-neuroinflammatory effects. biosynth.com

Potential Antitumor/Antiglioma Activities

Oplopanone has shown potential in inhibiting the growth of certain cancer cell lines. ontosight.ai Studies have investigated its cytotoxic effects and its ability to overcome chemoresistance in the context of glioma. researchgate.netnih.gov

Research has evaluated the cytotoxic activities of Oplopanone and its derivatives against various cancer cell lines, including KB (human carcinoma in the mouth), HepG2 (human hepatocellular carcinoma), and A549 (human lung carcinoma) cells. researchgate.netnih.gov For instance, a study on compounds isolated from Porella perrottetiana tested their cytotoxic activities against these cell lines. researchgate.netnih.gov

Cell Line Compound Tested (Example) Activity Observed
KB (human carcinoma in the mouth) Oplopanone C (a new oplopanone sesquiterpenoid) Evaluated for cytotoxic activity researchgate.netnih.gov
HepG2 (human hepatocellular carcinoma) Oplopanone C (a new oplopanone sesquiterpenoid) Evaluated for cytotoxic activity researchgate.netnih.gov
A549 (human lung carcinoma) Oplopanone C (a new oplopanone sesquiterpenoid) Evaluated for cytotoxic activity researchgate.netnih.gov

Detailed IC50 values for Oplopanone against these specific cell lines were not consistently available across the initial search results. However, the evaluation of its cytotoxic potential against these cell lines indicates ongoing research in this area. researchgate.netnih.gov

Chemoresistance, particularly to agents like Temozolomide (TMZ), is a major challenge in the treatment of cancers like glioblastoma (GBM). researchgate.netnih.gov Studies have explored natural compounds, including sesquiterpenes, for their ability to overcome TMZ resistance in glioma cells. researchgate.netnih.gov

Research has screened oplopanone-type sesquiterpenes for their antiglioma activity, including against TMZ-resistant GBM cell lines. researchgate.netnih.gov While the search results highlight that other compounds, such as oxyphyllanene B (another sesquiterpene), have shown promise in overcoming TMZ resistance by inducing apoptosis and disrupting cellular mechanisms, the specific activity of Oplopanone itself in this context was part of a broader screening effort of oplopanone-type compounds. researchgate.netnih.gov This suggests that Oplopanone or its derivatives are being investigated for their potential to address TMZ resistance in aggressive brain tumors. researchgate.netnih.gov

Cytotoxic Activities against Cancer Cell Lines (e.g., KB, HepG2, A549)

Enzyme Modulation

Oplopanone has been investigated for its effects on various enzymes, including those involved in neurological function and metabolic processes.

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine, a neurotransmitter. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.netscialert.net

Oplopanone has shown inhibitory activity against the acetylcholinesterase enzyme. nih.govresearchgate.netchemfaces.com Studies on compounds isolated from Homalomena sagittifolia reported that Oplopanone exhibited remarkable activity against AChE with IC50 values ranging between 25 and 26 µM. nih.govchemfaces.com

Enzyme IC50 (µM) Source Plant
Acetylcholinesterase 25-26 Homalomena sagittifolia nih.govchemfaces.com

This inhibitory activity suggests a potential role for Oplopanone in managing conditions related to cholinergic dysfunction. nih.govchemfaces.com

Advanced Glycation End Products (AGEs) are compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is linked to various chronic diseases, including diabetic complications and neurodegeneration. mdpi.comnih.govnih.gov Inhibiting AGE formation is a target for therapeutic intervention. mdpi.comnih.govnih.gov

While the search results discuss the inhibition of AGE formation by various plant-derived compounds, specifically polyphenolic compounds nih.govmdpi.com, and mention that a compound isolated from Artemisia sieberi showed remarkable inhibitory activity on AGE formation chemfaces.com, direct evidence of Oplopanone specifically inhibiting AGE formation was not clearly established in the provided snippets. The mention of a compound from Artemisia sieberi with this activity, alongside Oplopanone being isolated from this plant in some contexts chemfaces.com, might suggest a potential link, but explicit data on Oplopanone's direct inhibitory effect on AGE formation was not found.

Acetylcholinesterase Enzyme Inhibition

Influence on Cell Signaling Pathways

Oplopanone functions, in part, through mechanisms involving the modulation of cell signaling pathways. biosynth.com It may influence cellular processes by interacting with specific signal transduction pathways, potentially altering the expression of genes associated with cellular defense mechanisms. biosynth.com Cell signaling pathways are crucial for regulating various cellular functions, including responses to stress and protection from environmental insults or infections. nih.govraybiotech.com While the precise pathways modulated by oplopanone require further detailed investigation, its potential to interact with these fundamental cellular communication networks suggests a role in mediating its observed biological effects. biosynth.com

Role in Oxidative Stress Regulation

Oplopanone is being investigated for its prospective role as a potential modulator of oxidative stress and inflammation. biosynth.com Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense systems, which can lead to damage to biomolecules and contribute to various diseases. nih.govfrontiersin.orgmdpi.com The Keap1/Nrf2/ARE signaling pathway is a primary regulatory system that protects cells against oxidative damage by controlling the expression of antioxidant and detoxification enzymes. nih.govmdpi.com While the direct interaction of oplopanone with this specific pathway requires further elucidation, its classification as a potential modulator of oxidative stress indicates an area of active research. biosynth.com Compounds with antioxidant potential can protect against oxidative stress-mediated cellular injury by directly scavenging ROS or enhancing the expression of cellular antioxidant enzymes. mdpi.com

Structure-Activity Relationship (SAR) Studies of Oplopanone and its Analogues

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org This analysis helps identify the chemical groups responsible for a target biological effect, allowing for modification of the compound's structure to alter its potency or effect. wikipedia.org SAR studies have been conducted on various sesquiterpenes, including those of the oplopanone-type, to understand their biological activities, such as antiglioma activity. nih.gov

Identification of Pharmacophores and Structural Determinants for Activity

Identifying pharmacophores involves determining the essential features of a molecule's structure that are required for its biological activity. nih.govyoutube.com While specific pharmacophore models for oplopanone were not extensively detailed in the search results, SAR studies on oplopanone-type sesquiterpenes have provided insights into structural determinants for activity. For instance, in a study investigating the antiglioma activity of various sesquiterpenes, including oplopanone-type compounds, SAR analysis suggested that the presence of an α, β-unsaturated carbonyl moiety was likely to enhance cytotoxic activities. nih.gov This indicates that specific functional groups and structural features on the oplopanone scaffold can significantly influence its biological effects. Further detailed studies are needed to fully delineate the pharmacophores associated with oplopanone's various activities.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches build mathematical relationships between the chemical structure and biological activity of a set of compounds. wikipedia.org QSAR studies can be used to predict the biological activity of new compounds based on their molecular descriptors. collaborativedrug.com While the search results did not provide specific QSAR models developed explicitly for oplopanone, QSAR methodologies have been applied to other classes of compounds, including myristic acid derivatives and antiretroviral compounds, to understand the structural characteristics governing their activity. researchgate.net The application of QSAR to oplopanone and its analogues would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with observed biological activities to develop predictive models. wikipedia.org This could aid in the rational design and synthesis of more potent or selective oplopanone derivatives for specific applications. The development of comprehensive QSAR models for oplopanone would require a dataset of structurally diverse analogues with experimentally determined biological activity data.

Computational and Theoretical Studies of Oplopanone

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are frequently employed to predict how a molecule like oplopanone might interact with biological targets, such as proteins. These methods help visualize binding poses and estimate binding affinities. itjfs.comresearchgate.netjapsonline.com

Protein-Ligand Interaction Analysis

Analysis of protein-ligand interactions using computational methods provides detailed insights into the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between oplopanone and a target protein. This helps in understanding the molecular basis of any observed biological activity. biorxiv.orgnih.govmdpi.comnih.gov Studies have shown that computational tools can analyze protein-ligand complexes with high detail, identifying various types of intermolecular interactions. biorxiv.org The frequency and nature of these interactions, such as hydrogen bonds and hydrophobic contacts, can be systematically analyzed from structural databases. nih.govrsc.org

Conformational Analysis of Oplopanone

Conformational analysis investigates the different spatial arrangements (conformations) that oplopanone can adopt due to rotation around single bonds. Computational methods, such as molecular modeling and quantum chemical calculations, are used to determine the relative energies and stabilities of these conformers. rhhz.netethz.chgoogle.comchemrxiv.org For example, molecular modeling has been used in the structural elucidation of oplopanone derivatives, helping to determine the orientation of specific groups based on spectroscopic data like NOE correlations. rhhz.net Computational techniques can predict the most stable conformations of molecules by comparing the energies of different arrangements. google.com

Application of Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry is a valuable tool for predicting the structural characteristics and reactivity of organic molecules, including sesquiterpenoids like oplopanone. jstar-research.comopenaccessjournals.comwalshmedicalmedia.comqut.edu.aucam.ac.uk By simulating chemical systems, researchers can gain insights into reaction mechanisms and predict molecular properties. openaccessjournals.com These methods can provide predictions on various properties such as 3D molecular geometries, conformer distributions, electronic properties (charge distribution, molecular orbitals), and spectroscopic properties. jstar-research.com Computational studies can also explore potential reaction pathways and predict the outcomes of chemical transformations. cam.ac.uk

Q & A

Q. Answer :

  • HRMS : Confirm molecular formula via exact mass (e.g., m/z 239.2006 for [M+H]⁺) .
  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbon skeletons .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in oplopanone’s reported bioactivity across studies?

Answer :
Contradictions (e.g., osteogenic activity variations) may arise from:

  • Cell-line specificity : MC3T3-E1 pre-osteoblasts show increased differentiation at 4 µg/mL (123–131% activity) but not mineralization until 20 µg/mL .
  • Dosage effects : Activity may invert at higher concentrations due to cytotoxicity (e.g., 20 µg/mL reduces differentiation potency) .
  • Structural analogs : Derivatives like 2α-hydroxyoplopanone exhibit distinct activity profiles (e.g., compound 4 promotes mineralization, while oplopanone does not) .

Table 2 : Bioactivity of Oplopanone Derivatives in MC3T3-E1 Cells

CompoundOsteogenic Differentiation (4 µg/mL)Mineralization (20 µg/mL)Reference
Oplopanone123.74%No activity
1β,4β,7α-Triol131.07%112.95%

Advanced: What synthetic strategies are employed for oplopanone’s total synthesis?

Q. Answer :

  • Photochemical rearrangement : Convert 4-methoxydienones to fused cyclohexanone frameworks (e.g., 6/6-fused systems) .
  • Baeyer-Villiger oxidation : Introduce acetyl groups post-synthesis while retaining stereochemistry .
  • Chiral resolution : Use asymmetric catalysis or chiral auxiliaries to establish stereocenters (e.g., 4 stereocenters in natural oplopanone) .

Basic: What are the critical physicochemical properties of oplopanone for experimental design?

Q. Answer :

  • Molecular weight : 238.37 g/mol .
  • Solubility : Lipophilic (logP ~3.2), requiring DMSO or ethanol for in vitro assays .
  • Stability : Susceptible to oxidation; store at –20°C under inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.